1-Ethyl-1-methylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

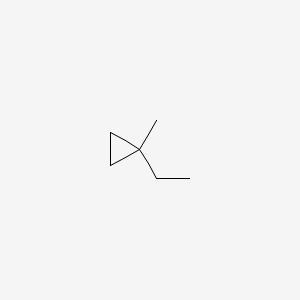

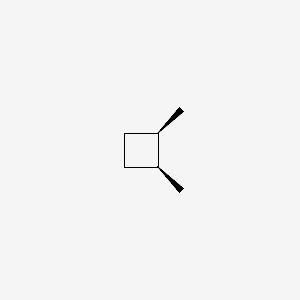

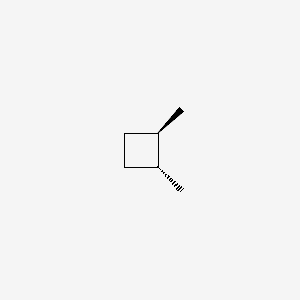

Structure

3D Structure

Properties

CAS No. |

53778-43-1 |

|---|---|

Molecular Formula |

C6H12 |

Molecular Weight |

84.16 g/mol |

IUPAC Name |

1-ethyl-1-methylcyclopropane |

InChI |

InChI=1S/C6H12/c1-3-6(2)4-5-6/h3-5H2,1-2H3 |

InChI Key |

CXYUCHDVLWUDNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Ethyl-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry and materials science, valued for its unique conformational properties and metabolic stability. 1-Ethyl-1-methylcyclopropane, a simple yet important trisubstituted cyclopropane, serves as a valuable building block for more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic strategies for its preparation. We focus on the mechanistic underpinnings and practical execution of the Simmons-Smith cyclopropanation of 2-methyl-1-butene, offering a detailed, field-proven protocol. Alternative methodologies, including the Kulinkovich reaction, are discussed to provide a comparative landscape of synthetic options. This document is designed to equip researchers with the necessary knowledge to confidently synthesize and characterize this key chemical intermediate.

Introduction: The Significance of the Cyclopropane Moiety

Cyclopropane rings are three-membered carbocycles that exhibit a high degree of ring strain, resulting in unique electronic and geometric properties. The C-C bonds possess significant p-character, allowing them to act as "cy-π" systems that can interact with adjacent functional groups. In drug development, the cyclopropane unit is often employed as a metabolically robust bioisostere for gem-dimethyl groups or alkenes, enhancing compound stability and modulating physicochemical properties. The synthesis of specific substitution patterns, such as the 1,1-dialkyl motif found in this compound, is crucial for systematic structure-activity relationship (SAR) studies. This guide focuses on reliable methods to access this specific scaffold.

Primary Synthetic Strategy: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its reliability, stereospecificity, and functional group tolerance.[1][2] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][3][4] For the synthesis of this compound, the logical precursor is the commercially available alkene, 2-methyl-1-butene.

The Underlying Mechanism

The causality behind the Simmons-Smith reaction's effectiveness lies in the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), rather than a free carbene.[4][5] This distinction is critical, as free carbenes are highly reactive and unselective, whereas the zinc carbenoid is a more controlled and selective cyclopropanating agent.[5]

The reaction proceeds via a concerted, three-center "butterfly" transition state where the methylene group is delivered to the same face of the alkene π-system.[6][7] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[1][4]

Caption: Experimental workflow for the synthesis.

-

Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: Charge the flask with 20 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Carbenoid Formation:

-

Slowly add the diethylzinc solution (10.0 mL, 10.0 mmol) to the stirred DCM via syringe.

-

Add diiodomethane (1.6 mL, 20.0 mmol) dropwise via the dropping funnel over 10 minutes. Caution: The reaction can be exothermic.

-

Stir the resulting solution at 0 °C for 15 minutes. A white precipitate may form.

-

-

Alkene Addition: Add 2-methyl-1-butene (1.1 mL, 10.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.

-

Quenching: Cool the reaction mixture back to 0 °C. Quench by slowly and carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Caution: Gas evolution (ethane) will occur.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully using a rotary evaporator at low temperature due to the product's volatility.

-

Purification: The crude product can be purified by simple distillation (b.p. ~55-60 °C) or flash column chromatography on silica gel using pentane as the eluent to yield the pure product.

Product Characterization

Authenticating the final product is a critical step. The expected analytical data for this compound (C₆H₁₂) are summarized below. [8][9][10]

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ | [8][9] |

| Molecular Weight | 84.16 g/mol | [8][9] |

| Boiling Point | ~58 °C | [10] |

| ¹H NMR (CDCl₃) | δ ~0.88 (t, 3H, -CH₂CH₃ ), ~1.05 (s, 3H, -CCH₃ ), ~1.35 (q, 2H, -CH₂ CH₃), ~0.15-0.45 (m, 4H, cyclopropyl CH₂) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~10 (CH₃), ~15 (CH₃), ~20 (C), ~25 (CH₂), ~30 (CH₂) | Predicted |

| Mass Spectrum (EI) | m/z (%): 84 (M⁺), 69, 56, 41 | [11]|

Alternative Synthetic Routes: The Kulinkovich Reaction

While the Simmons-Smith reaction is highly effective, it is valuable to consider alternative strategies. The Kulinkovich reaction provides an entirely different pathway to substituted cyclopropanes, specifically 1-substituted cyclopropanols. [12][13][14] Core Concept: The reaction involves treating a carboxylic ester with a Grignard reagent (e.g., Ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst. [13][14]This in-situ generates a titanacyclopropane intermediate which then reacts with the ester. [12][15] To synthesize this compound via this route, one would start with methyl propanoate. The Kulinkovich reaction would yield 1-ethylcyclopropan-1-ol. A subsequent deoxygenation (e.g., Barton-McCombie deoxygenation) would be required to arrive at the target molecule, making this a multi-step, less direct approach compared to the Simmons-Smith reaction. However, it is a powerful method for accessing cyclopropanol derivatives. [16]

Comparative Analysis and Conclusion

| Method | Precursors | Key Reagents | Steps | Pros | Cons |

| Simmons-Smith | 2-Methyl-1-butene | CH₂I₂, Et₂Zn or Zn(Cu) | 1 | Direct, high yield, stereospecific. [2] | Uses pyrophoric/toxic reagents. |

| Kulinkovich | Methyl propanoate | EtMgBr, Ti(OiPr)₄ | 2+ | Access to cyclopropanols. | Indirect route, requires deoxygenation. |

For the direct and efficient synthesis of this compound, the Furukawa-modified Simmons-Smith reaction is the superior methodology . Its single-step, high-yielding nature and the predictability of its outcome make it the preferred choice for researchers in both academic and industrial settings. This guide provides the necessary mechanistic insight and a robust protocol to enable the successful synthesis and application of this valuable chemical building block.

References

- Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]

- Simmons–Smith reaction. Wikipedia. [Link]

- Simmons–Smith reaction – cyclopropan

- Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]

- Nakamura, E., & Hirai, A. (2005). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]

- Simmons-Smith Reaction. NROChemistry. [Link]

- Motherwell, W. B., & Roberts, J. S. (1992). A practical cyclopropanation method using direct generation of organozinc carbenoids from carbonyl compounds.

- Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

- Kulinkovich reaction. Wikipedia. [Link]

- The generation and reactivity of functionalised organozinc carbenoids for cyclopropane synthesis. UCL Discovery. [Link]

- Gite, S., & D'Souza, A. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.

- Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and-[4][8]Sigmatropic Rearrangement Reactions.

- Motherwell, W. B., & Roberts, J. S. (1992). A Practical Cyclopropanation Method using Direct Generation of Organozinc Carbenoids from Carbonyl Compounds. RSC Publishing. [Link]

- Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and-[4][8]Sigmatropic Rearrangement Reactions. Organic Chemistry Portal. [Link]

- Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes.

- Kulinkovich Reaction. Organic Chemistry Portal. [Link]

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

- Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

- Cyclopropane, 1-ethyl-1-methyl-. NIST WebBook. [Link]

- Cyclopropane, 1-ethyl-1-methyl-. PubChem. [Link]

- Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

- Kulinkovich Reaction. YouTube. [Link]

- The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

- Cyclopropane, 1-ethyl-1-methyl-. NIST WebBook. [Link]

Sources

- 1. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Simmons-Smith Reaction [organic-chemistry.org]

- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Cyclopropane, 1-ethyl-1-methyl- | C6H12 | CID 93290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 11. Cyclopropane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. Kulinkovich Reaction [organic-chemistry.org]

- 14. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. youtube.com [youtube.com]

- 16. Cyclopropanol synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 1-Ethyl-1-methylcyclopropane

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a motif characterized by its three-membered carbocyclic structure, is a cornerstone in modern medicinal and materials chemistry. Its prevalence is not merely incidental; the inherent properties of this strained ring system provide chemists with a powerful tool to modulate molecular properties. 1-Ethyl-1-methylcyclopropane (CAS No. 53778-43-1 ) serves as an archetypal example of a gem-disubstituted cyclopropane, a structural class that offers unique advantages in drug design.[1]

The defining feature of the cyclopropane ring is its significant angle strain, which results in 'bent' carbon-carbon bonds with a high degree of p-character.[2] This unique electronic configuration imparts olefin-like properties and, critically, fixes the spatial orientation of substituents. For drug development professionals, this conformational rigidity is a key asset, enabling the precise arrangement of functional groups to enhance binding affinity and selectivity for biological targets like enzymes and receptors.[2][3] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to analogous aliphatic chains, which can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.[2][4] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and the scientific principles underpinning its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. The key identifiers and properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 53778-43-1 | [5][6][7][8][9] |

| Molecular Formula | C₆H₁₂ | [5][6][9] |

| Molecular Weight | 84.16 g/mol | [5][8][9][10] |

| IUPAC Name | This compound | [9] |

| Boiling Point | 329.9 K (56.75 °C) | [5][10] |

| Density | 0.702 g/cm³ | [8] |

| SMILES | CCC1(CC1)C | [8][9][10] |

| InChIKey | CXYUCHDVLWUDNS-UHFFFAOYSA-N | [5][7][8][9] |

| Kovats Retention Index | Standard non-polar: 550.3 | [9] |

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum is not readily accessible, the structure of this compound allows for predictable spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the upfield region. The diastereotopic methylene protons of the cyclopropane ring (CH₂) will appear as a complex multiplet, typically between 0.2 and 0.8 ppm.[11] The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group attached to the quaternary cyclopropyl carbon will be a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the carbons of the ethyl and methyl substituents. The strained cyclopropyl carbons are characteristically shifted upfield.[12]

-

Mass Spectrometry (MS): The NIST Chemistry WebBook confirms the availability of electron ionization mass spectrometry data.[5][7] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 84, with characteristic fragmentation patterns involving the loss of methyl (m/z = 69) and ethyl (m/z = 55) radicals.

Synthesis Methodology: Simmons-Smith Cyclopropanation

The most reliable and stereospecific method for synthesizing cyclopropanes from alkenes is the Simmons-Smith reaction.[13][14] This reaction utilizes an organozinc carbenoid, which delivers a methylene group (CH₂) to the double bond in a concerted fashion, preserving the stereochemistry of the starting alkene.[15]

To synthesize this compound, the logical precursor is the trisubstituted alkene, 2-methyl-1-butene . The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid from diiodomethane and a zinc-copper couple.[14][16]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclopropane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. Cyclopropane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. Cyclopropane, 1-ethyl-1-methyl- | C6H12 | CID 93290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Methylcyclopropane | C4H8 | CID 11657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

Conformational Landscape of 1-Ethyl-1-methylcyclopropane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of 1-Ethyl-1-methylcyclopropane, a molecule of interest in the design of novel therapeutics and materials. By integrating principles from established experimental techniques and high-level computational chemistry, this document elucidates the structural dynamics, rotational barriers, and stable conformers of this substituted cyclopropane. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle changes in molecular geometry can influence macroscopic properties.

Introduction: The Significance of Conformational Analysis in Molecular Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug discovery and materials science, understanding the accessible conformations of a molecule and the energy landscape that governs their interconversion is paramount. Conformational analysis provides the tools to probe these dynamic structural features, offering critical insights into receptor binding, metabolic stability, and material properties.

Cyclopropane rings, with their inherent ring strain and unique electronic properties, are valuable scaffolds in medicinal chemistry.[1][2] The substitution pattern on the cyclopropane ring dictates its conformational preferences, which in turn can significantly impact its biological activity. This compound presents a compelling case study in the conformational analysis of asymmetrically disubstituted cyclopropanes, where the interplay of steric and electronic effects governs its preferred spatial arrangements.

Structural Framework of this compound

The core of this compound is the rigid, triangular geometry of the cyclopropane ring.[3] This rigidity limits the conformational flexibility of the ring itself, meaning the primary source of conformational isomerism arises from the rotation of the ethyl and methyl substituents around the C-C single bonds connecting them to the ring.

The key dihedral angle to consider for the ethyl group is the C-C-C-C dihedral angle, which describes the rotation of the terminal methyl group of the ethyl substituent relative to the cyclopropane ring. This rotation leads to distinct conformers, primarily the anti (or trans) and gauche conformations.

Methodologies for Conformational Analysis

A thorough understanding of the conformational landscape of this compound requires a synergistic approach, combining experimental data with theoretical calculations.

Experimental Techniques

Microwave Spectroscopy: This high-resolution technique is exceptionally well-suited for determining the precise rotational constants of molecules in the gas phase.[4] By analyzing the microwave spectrum, it is possible to distinguish between different conformers and determine their relative abundances, thereby providing an experimental measure of their energy differences.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis in solution.[6] Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts are sensitive to the spatial arrangement of atoms.[7][8] Low-temperature NMR experiments can "freeze out" individual conformers, allowing for their direct observation and characterization.[9]

Computational Chemistry

Density Functional Theory (DFT): DFT has emerged as a robust and computationally efficient method for predicting the structures, energies, and vibrational frequencies of molecules.[10][11] By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the key dihedral angle, the minima corresponding to stable conformers and the transition states connecting them can be identified.[1]

Conformational Isomers of this compound

Rotation of the ethyl group in this compound gives rise to two primary low-energy conformers:

-

Anti (Trans) Conformer: In this conformation, the terminal methyl group of the ethyl substituent is positioned opposite to the methyl group on the cyclopropane ring. This arrangement minimizes steric hindrance.

-

Gauche Conformer: In this conformation, the terminal methyl group of the ethyl substituent is positioned at a dihedral angle of approximately 60° relative to the methyl group on the cyclopropane ring.[12]

Due to the presence of the methyl group on the same carbon of the cyclopropane ring, there are two equivalent gauche conformers.

Quantitative Conformational Analysis

Based on analogous studies of alkyl-substituted cyclopropanes, we can predict the relative energies and rotational barriers for this compound.

| Parameter | Predicted Value |

| Energy Difference (ΔE) | |

| Gauche - Anti | ~0.5 - 1.5 kcal/mol |

| Rotational Barrier | |

| Anti to Gauche | ~3.0 - 4.0 kcal/mol |

| Gauche to Gauche | ~2.5 - 3.5 kcal/mol |

Note: These values are estimations based on data from similar molecules and should be confirmed by specific experimental or high-level computational studies for this compound.

The anti conformer is expected to be the global minimum due to reduced steric interactions between the ethyl and methyl groups. The energy difference between the gauche and anti conformers is influenced by a balance of steric repulsion and potential stabilizing hyperconjugative interactions.

Experimental and Computational Protocols

Protocol for DFT-Based Conformational Analysis

-

Model Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization of the initial structure using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

-

Potential Energy Surface (PES) Scan: Systematically rotate the C-C-C-C dihedral angle of the ethyl group in small increments (e.g., 10°) and perform a constrained geometry optimization at each step to calculate the energy.

-

Conformer and Transition State Identification: Identify the energy minima on the PES, which correspond to the stable conformers (anti and gauche). Identify the energy maxima, which represent the transition states for interconversion.

-

Frequency Calculations: Perform frequency calculations on the optimized conformers and transition states to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency), respectively, and to obtain thermodynamic data.

Protocol for Low-Temperature NMR Spectroscopy

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., acetone-d6).

-

Initial Spectrum Acquisition: Record a standard 1H and 13C NMR spectrum at room temperature.

-

Variable Temperature Experiments: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K) and acquire spectra at each temperature.

-

Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of signals as the rate of interconversion between conformers slows down. At a sufficiently low temperature, distinct sets of signals for each conformer may be observed.

-

Integration and Population Analysis: Integrate the signals corresponding to each conformer to determine their relative populations. The Gibbs free energy difference (ΔG) can then be calculated using the Boltzmann distribution equation.

Visualization of Conformational Landscape

The conformational landscape of this compound can be visualized to better understand the relationships between the different conformers and the energy barriers separating them.

Figure 1: Conformational interconversion pathway for this compound.

Conclusion and Future Directions

The conformational analysis of this compound reveals a dynamic system with a preference for the sterically less hindered anti conformer. The relatively low energy barriers between conformers indicate that at room temperature, the molecule will exist as a mixture of interconverting conformers. This understanding is crucial for predicting its interactions in biological systems and its bulk properties in materials.

Future work should focus on obtaining precise experimental data for this compound through microwave spectroscopy to validate the computational predictions. Furthermore, exploring the impact of substituting the methyl and ethyl groups with other functionalities will provide a more comprehensive understanding of the structure-property relationships in this important class of molecules.

References

- Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.

- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.

- Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study.

- Conformational energy differences between side chain alkylated analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. PubMed.

- Conformational Analysis of 2-Methylcyclopropane-1-carbaldehyde: An In-depth Technical Guide. Benchchem.

- Conformations of Organic Molecules. Chemistry LibreTexts.

- Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate.

- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- Exploring the conformational landscape through rotational spectroscopy and comput

- Conformations of Cycloalkanes. Chemistry LibreTexts.

- Ring Conform

- Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A.

- DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC.

- Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimiz

- NMR Spectroscopy: a Tool for Conform

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- Conformations of Cycloalkanes. Chemistry LibreTexts.

- Gauche effect. Wikipedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. auremn.org.br [auremn.org.br]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gauche effect - Wikipedia [en.wikipedia.org]

Introduction: The Enduring Significance of the Strained Ring

An In-depth Technical Guide to the Discovery and History of Gem-Disubstituted Cyclopropanes for Researchers, Scientists, and Drug Development Professionals.

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated the imagination of chemists. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imparts unique chemical and physical properties that are not observed in its acyclic or larger ring counterparts. This strain energy, approximately 27.5 kcal/mol, results in bonds with significant p-character, often described as "banana bonds," which allows the cyclopropane ring to act as a π-system mimic, a rigid scaffold, or a metabolically stable bioisostere for a gem-dimethyl group.

Within the broader family of cyclopropanes, the gem-disubstituted motif, where two substituents are attached to the same carbon atom, holds a position of particular importance. This substitution pattern introduces a quaternary center, a feature of significant interest in medicinal chemistry for its ability to impart steric hindrance, block metabolic pathways, and fine-tune lipophilicity. This guide provides an in-depth exploration of the discovery and historical development of synthetic methods for accessing these valuable structures, offering a technical narrative for researchers and professionals in the field.

Early Encounters and Foundational Syntheses: A Historical Perspective

The history of cyclopropane itself dates back to 1881, with August Freund's synthesis through the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. However, the targeted synthesis of gem-disubstituted cyclopropanes presented a more significant challenge. Early methods were often limited in scope and efficiency.

A pivotal moment in the history of cyclopropane synthesis, and by extension for gem-disubstituted derivatives, was the discovery of the Simmons-Smith reaction in 1958. This reaction, involving the treatment of an alkene with diiodomethane and a zinc-copper couple, provided a relatively mild and effective method for cyclopropanation. While the original reaction was primarily used for the synthesis of non-geminally substituted cyclopropanes, it laid the groundwork for future developments in carbene and carbenoid chemistry that would become central to the synthesis of their gem-disubstituted cousins.

The development of transition-metal-catalyzed decomposition of diazo compounds also played a crucial role. The use of copper catalysts to promote the reaction of ethyl diazoacetate with alkenes, for instance, provided a pathway to cyclopropane-carboxyesters. The extension of this methodology to disubstituted diazo compounds opened a direct route to gem-disubstituted cyclopropanes, albeit with challenges related to the stability and accessibility of the diazo precursors.

Cornerstone Methodologies: The Simmons-Smith and Kulinkovich Reactions

Two methodologies stand out as particularly transformative in the synthesis of gem-disubstituted cyclopropanes, providing reliable and versatile routes that are still in use today.

The Simmons-Smith Reaction and its Progeny

The Simmons-Smith reaction, in its classical form, involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of gem-disubstituted cyclopropanes, a key adaptation involves the use of 1,1-dihaloalkanes as precursors.

The generally accepted mechanism proceeds through a "butterfly" transition state where the zinc carbenoid coordinates to the alkene, and the methylene group is transferred in a concerted fashion. The presence of directing groups, such as hydroxyls, on the alkene substrate can lead to high levels of diastereoselectivity, as the zinc carbenoid coordinates to the directing group prior to methylene transfer.

Experimental Protocol: A Representative Simmons-Smith Cyclopropanation

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Formation of the Carbenoid: Add anhydrous diethyl ether as the solvent, followed by the slow addition of 1,1-diiodoethane (1.5 eq). The mixture may gently reflux. Stir for 30 minutes at room temperature.

-

Cyclopropanation: Cool the reaction mixture to 0 °C and add the starting alkene (1.0 eq) dissolved in anhydrous diethyl ether dropwise.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The Kulinkovich Reaction: A Gateway to Hydroxylated Cyclopropanes

A significant leap forward came with the discovery of the Kulinkovich reaction in the late 1980s. This reaction utilizes a Grignard reagent in the presence of a catalytic amount of a titanium(IV) alkoxide to react with a methyl ester, ultimately forming a cyclopropanol. The key intermediate is a titanacyclopropane.

The mechanism is believed to involve the initial reaction of the Grignard reagent with the titanium alkoxide to form a dialkyltitanium species. This species then undergoes reductive elimination to form a transient titanium(II) complex. The titanium(II) complex then coordinates to the carbonyl group of the ester, leading to the formation of a titanacyclopropane intermediate. This intermediate can then react with another equivalent of the Grignard reagent to afford the cyclopropanol product after workup. The ability to generate highly functionalized cyclopropanols makes this reaction particularly valuable.

Experimental Protocol: A Typical Kulinkovich Reaction

-

Preparation of the Catalyst: In a flame-dried Schlenk flask under an argon atmosphere, dissolve titanium(IV) isopropoxide (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Setup: In a separate flame-dried, three-necked flask under argon, add the starting methyl ester (1.0 eq) and anhydrous THF.

-

Addition of Grignard Reagent: To the solution of the ester, slowly add a solution of ethylmagnesium bromide (2.2 eq) in THF at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Purification: Filter the resulting mixture through a pad of Celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude cyclopropanol can be purified by flash column chromatography.

Modern Era: Catalytic and Asymmetric Approaches

While the Simmons-Smith and Kulinkovich reactions remain powerful tools, the modern era of organic synthesis has ushered in a new wave of methodologies characterized by high levels of catalytic efficiency and stereocontrol.

Transition-Metal Catalyzed Carbene Transfer:

The use of transition metal catalysts, particularly those based on rhodium and copper, to decompose diazo compounds has become a dominant strategy for cyclopropanation. For the synthesis of gem-disubstituted cyclopropanes, diazoalkanes derived from ketones are often employed. The mechanism involves the formation of a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkene.

A major breakthrough in this area has been the development of chiral ligands for the metal catalysts, enabling highly enantioselective cyclopropanations. Dirhodium(II) carboxylates and carboxamidates featuring chiral ligands have proven to be particularly effective. These catalysts create a chiral environment around the metal center, influencing the trajectory of the alkene approach to the metal-carbene and thereby dictating the stereochemistry of the product.

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Caption: Catalytic cycle for rhodium-catalyzed gem-disubstituted cyclopropanation.

Applications in Drug Discovery: The Power of the Constrained Scaffold

The unique conformational constraints and metabolic stability of the gem-disubstituted cyclopropane motif have made it a valuable component in modern drug design. It can serve as a bioisostere for a gem-dimethyl group or a carbonyl group, often leading to improved potency, selectivity, and pharmacokinetic properties.

A prominent example is the drug Ticagrelor (Brilinta®) , an antiplatelet medication. Ticagrelor features a gem-disubstituted cyclopropane ring that is crucial for its activity. This rigid scaffold correctly orients the side chains for optimal binding to the P2Y₁₂ receptor.

Another notable example is Grazoprevir , an antiviral drug used to treat hepatitis C. The molecule contains a gem-disubstituted cyclopropyl sulfonamide moiety. In this context, the cyclopropane ring helps to lock the conformation of a portion of the molecule, contributing to its high binding affinity for the NS3/4A protease.

Table: Representative Drugs Containing a Gem-Disubstituted Cyclopropane Moiety

| Drug Name | Therapeutic Area | Role of the Gem-Disubstituted Cyclopropane |

| Ticagrelor | Antiplatelet | Conformational constraint for optimal receptor binding |

| Grazoprevir | Antiviral (Hepatitis C) | Conformational locking of the macrocycle |

| Nirogacestat | Oncology | Metabolic stability and conformational rigidity |

Conclusion and Future Outlook

The journey from the early, often challenging, syntheses of gem-disubstituted cyclopropanes to the sophisticated and highly selective methods available today is a testament to the ingenuity of organic chemists. The foundational work on reactions like the Simmons-Smith and Kulinkovich provided the conceptual framework for the development of modern catalytic and asymmetric methodologies. The increasing prevalence of this motif in pharmaceuticals and other advanced materials underscores its importance.

The future of this field will likely focus on the development of even more efficient and sustainable synthetic methods. The use of earth-abundant metal catalysts and the development of novel catalytic cycles that avoid the use of stoichiometric reagents are areas of active research. Furthermore, the exploration of new applications for gem-disubstituted cyclopropanes in areas such as materials science and chemical biology will undoubtedly continue to expand. The rich history of this small, strained ring system provides a solid foundation for exciting future discoveries.

References

- Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [Link]

- U.S. Food and Drug Administration. Brilinta (ticagrelor)

- Coburn, C. A. et al. Discovery of Grazoprevir (MK-5172): A Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ChemMedChem. [Link]

electrophilic addition reactions of 1-Ethyl-1-methylcyclopropane

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Ethyl-1-methylcyclopropane

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions involving this compound. Cyclopropane rings, despite being alkanes, exhibit reactivity akin to alkenes due to significant ring strain and the unique π-character of their carbon-carbon bonds.[1] This document delves into the mechanistic underpinnings of these reactions, focusing on the principles of carbocation stability that govern regioselectivity and product distribution. We will explore the reactions with hydrohalic acids, halogens, and acid-catalyzed hydration, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory applications.

Introduction: The Unique Reactivity of the Cyclopropane Ring

The cyclopropane molecule is characterized by its three-membered ring structure, which imposes substantial angle and torsional strain. The internal C-C-C bond angles of 60° are a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain energy, approximately 115 kJ/mol, provides a strong thermodynamic driving force for reactions that lead to ring opening.[2]

Furthermore, the bonding in cyclopropane is not typical of simple alkanes. The C-C sigma bonds have a high degree of p-character and are bent outwards, creating a region of electron density on the exterior of the ring. This "π-character" makes the cyclopropane ring susceptible to attack by electrophiles, in a manner analogous to the π-bond of an alkene.[1]

This compound presents an interesting case study. As an unsymmetrically substituted cyclopropane, its reactions with electrophiles raise critical questions of regioselectivity: which carbon-carbon bond in the ring will break, and where will the electrophile and nucleophile add? The answer lies in the stability of the carbocation intermediates formed during the reaction.

The General Mechanism: A Tale of Three Bonds

The electrophilic addition to this compound commences with the attack of an electrophile (E⁺) on one of the ring carbons. This initial step is followed by the cleavage of a C-C bond to relieve ring strain and form a carbocation intermediate. The pathway that generates the most stable carbocation will be the predominant one, dictating the final product according to Markovnikov's rule.[1]

For this compound, there are three distinct C-C bonds, and their cleavage leads to different potential carbocations:

-

Path A (Cleavage of C1-C2 or C1-C3): Protonation of a methylene carbon (C2 or C3) followed by cleavage of the bond connected to the quaternary carbon (C1) results in a highly stable tertiary carbocation at C1. This is the most favorable pathway.

-

Path B (Cleavage of C2-C3): Cleavage of the bond between the two methylene carbons would lead to the formation of a less stable secondary carbocation. This pathway is significantly less favored.

The subsequent step involves the rapid attack of a nucleophile (Nu⁻) on the carbocation, completing the addition and yielding the final ring-opened product.

Caption: General workflow for electrophilic ring opening.

Key Electrophilic Addition Reactions

Addition of Hydrohalic Acids (e.g., HBr)

The reaction with hydrohalic acids like HBr is a classic example that highlights the principle of carbocation stability. The proton (H⁺) acts as the electrophile.

Mechanism & Regioselectivity:

-

Protonation: The cyclopropane ring attacks the proton. Protonation occurs at one of the secondary carbons (C2 or C3) of the ring.

-

Ring Opening: The adjacent, most substituted C-C bond (C1-C2 or C1-C3) cleaves. This is the rate-determining step and results in the formation of the most stable carbocation, which is the tertiary carbocation at the C1 position.

-

Nucleophilic Attack: The bromide ion (Br⁻) then attacks the tertiary carbocation to yield the major product.

The predicted major product is 2-bromo-2-methylpentane . Minor products resulting from the formation of less stable carbocations are generally not observed in significant quantities.

Caption: Mechanism for the addition of HBr.

Acid-Catalyzed Hydration (H₂SO₄ / H₂O)

Similar to the addition of HBr, acid-catalyzed hydration proceeds via the formation of the most stable carbocation intermediate.[3][4] This reaction is fundamental for the synthesis of alcohols.

Mechanism & Regioselectivity:

-

Protonation: A proton from the strong acid catalyst (e.g., H₃O⁺ formed from H₂SO₄ and H₂O) adds to a secondary carbon of the cyclopropane ring.

-

Ring Opening: The C1-C2 or C1-C3 bond breaks to form the tertiary carbocation at C1.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (an oxonium ion).

-

Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst.

The major product of this reaction is 2-methyl-2-pentanol .

Caption: Workflow for acid-catalyzed hydration.

Summary of Predicted Products

The regioselectivity of these reactions is consistently governed by the formation of the most stable tertiary carbocation intermediate.

| Electrophilic Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 2-Bromo-2-methylpentane |

| Cl₂ | Cl⁺ | Cl⁻ | 1,2-Dichloro-2-methylpentane |

| H₂O / H₂SO₄ | H⁺ | H₂O | 2-Methyl-2-pentanol |

Experimental Protocols

The following protocols are representative methodologies for conducting electrophilic additions to this compound. Standard laboratory safety procedures must be followed.

Protocol 1: Hydrobromination of this compound

Objective: To synthesize 2-bromo-2-methylpentane.

Materials:

-

This compound (1.0 eq)

-

33% HBr in acetic acid (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Add the solution of HBr in acetic acid dropwise to the stirred solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure 2-bromo-2-methylpentane.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Hydration of this compound

Objective: To synthesize 2-methyl-2-pentanol.

Materials:

-

This compound (1.0 eq)

-

50% aqueous sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add the 50% aqueous sulfuric acid and cool it to 10 °C.

-

Add this compound dropwise to the cold, stirred acid solution.

-

After the addition, allow the mixture to stir at room temperature for 3-4 hours. The reaction can be monitored by TLC or GC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold diethyl ether.

-

Separate the ether layer. Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the diethyl ether by rotary evaporation.

-

Purify the resulting crude alcohol by distillation.

-

Confirm the structure of 2-methyl-2-pentanol using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion

The electrophilic addition reactions of this compound are dictated by the fundamental principles of carbocation stability. The significant strain energy of the three-membered ring provides the driving force for ring-opening, and the substitution pattern directs the reaction to proceed via the most stable tertiary carbocation intermediate. This predictable regioselectivity makes substituted cyclopropanes valuable and versatile building blocks in organic synthesis, allowing for the controlled formation of functionalized acyclic compounds. The methodologies and mechanistic insights presented in this guide serve as a foundational resource for scientists leveraging these unique synthons in pharmaceutical and materials science research.

References

- Ma, S., Lu, L., & Zhang, J. (2004). Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society.

- Dalal, M. (n.d.). Addition to Cyclopropane Ring. Dalal Institute.

- Master Organic Chemistry. (2013). Carbocation Rearrangements In Alkene Addition Reactions.

- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.

- Lumen Learning. (n.d.). Additions involving cyclic intermediates. Organic Chemistry 1: An open textbook.

- Orgo Made Easy. (2013). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube.

- Siniscalchi, T. (2020). Exercise 9.12 - Draw the Mechanism for Acid Catalyzed Hydration. YouTube.

- Chegg. (2018). The acid-catalyzed hydration of 1- ethylcyclopentene gives 1- ethylcyclopentanol. Write every step in the mechanism of this reaction.

Sources

stability of the 1-Ethyl-1-methylcyclopropyl cation

An In-depth Technical Guide to the Stability of the 1-Ethyl-1-methylcyclopropyl Cation

Abstract

The stability of carbocation intermediates is a cornerstone of mechanistic organic chemistry, dictating the course and feasibility of numerous chemical transformations. Among these, the 1-Ethyl-1-methylcyclopropyl cation stands out as a subject of significant interest. This tertiary carbocation benefits from a powerful and unique combination of stabilizing effects, primarily the electron-donating character of the adjacent cyclopropyl ring and classical hyperconjugation from its alkyl substituents. This guide provides a comprehensive analysis of the theoretical underpinnings of this stability, outlines rigorous experimental and computational methodologies for its quantification, and discusses the implications for synthetic strategy and molecular design.

Introduction: The Central Role of Carbocation Stability

Carbocations are high-energy, transient species that serve as critical intermediates in a vast array of organic reactions, including SN1 substitutions, E1 eliminations, and electrophilic additions. Their inherent instability makes them highly reactive, but their relative stability dictates reaction pathways and rates. A more stable carbocation intermediate will form more readily, lowering the activation energy of the reaction and accelerating its rate. The 1-Ethyl-1-methylcyclopropyl cation is a fascinating case study, embodying a synergy of stabilizing factors that render it significantly more stable than simple tertiary carbocations. Understanding the origins of this stability is paramount for predicting reaction outcomes and designing novel synthetic routes.

Theoretical Framework: A Duality of Stabilizing Influences

The remarkable is not attributable to a single phenomenon but rather to the confluence of two primary electronic effects: the unique orbital interactions of the cyclopropyl group and classical hyperconjugation.

The Cyclopropylcarbinyl System: A "Non-Classical" Stabilization

The dominant stabilizing factor is the interaction between the vacant p-orbital of the carbocationic center and the C-C bonding orbitals of the adjacent cyclopropane ring. The C-C bonds in a cyclopropane ring are not standard sp³-sp³ sigma bonds; they possess significant p-character and are often described as "bent" or "Walsh" orbitals. This unique electronic structure allows the ring to act as a potent electron-donating group. The vacant p-orbital on the adjacent carbon can align with the plane of the cyclopropane ring, enabling a favorable overlap with the Walsh orbitals. This delocalizes the positive charge into the ring, a phenomenon often depicted by resonance structures showing a "bisected" conformation where the empty p-orbital is parallel to the C2-C3 bond of the ring. This charge delocalization is a powerful stabilizing interaction, significantly more effective than that of a typical alkyl group.

Caption: Structure and key orbital interaction in the cation.

Hyperconjugation: Classical Alkyl Group Assistance

Supplementing the powerful cyclopropyl donation is the well-understood phenomenon of hyperconjugation. The 1-Ethyl-1-methylcyclopropyl cation is a tertiary carbocation, meaning the positively charged carbon is bonded to three other carbon atoms. The C-H and C-C sigma bonds of the adjacent methyl and ethyl groups can overlap with the vacant p-orbital of the carbocationic center. This overlap allows for the delocalization of electron density from the sigma bonds into the empty p-orbital, effectively spreading the positive charge and increasing the cation's stability. While hyperconjugation from methyl and ethyl groups is a standard stabilizing effect for any tertiary carbocation, its contribution is additive to the more dominant cyclopropylcarbinyl stabilization.

Caption: Hyperconjugation from adjacent alkyl groups.

Quantifying Stability: Experimental and Computational Approaches

To move from theoretical concepts to tangible evidence, a dual approach combining kinetic solvolysis studies and computational chemistry provides the most robust understanding.

Experimental Protocol: Solvolysis Rate Determination

The rate at which a substrate undergoes solvolysis (reaction with the solvent) is highly sensitive to the stability of the carbocation intermediate formed in the rate-determining step. By comparing the solvolysis rate of a precursor to the 1-Ethyl-1-methylcyclopropyl cation with standard reference compounds, we can quantitatively assess its stability.

Workflow: Comparative Solvolysis Kinetics

Caption: Experimental workflow for solvolysis rate studies.

Detailed Step-by-Step Methodology:

-

Substrate Synthesis: Synthesize high-purity (>99%) 1-chloro-1-ethyl-1-methylcyclopropane and the reference compound, tert-butyl chloride.

-

Solvent Preparation: Prepare a precisely mixed solvent system, such as 80:20 (v/v) ethanol/water, to ensure consistent polarity.

-

Reaction Setup: In a thermostated water bath set to 25.0 ± 0.1 °C, place a sealed reaction vessel containing a known volume of the solvent. Allow it to equilibrate.

-

Initiation: Inject a small, precise amount of the substrate (e.g., to achieve a ~0.01 M initial concentration) into the solvent with vigorous stirring to start the reaction.

-

Monitoring:

-

Titrimetric Method: At timed intervals, withdraw aliquots and quench the reaction in a non-polar solvent at low temperature. Titrate the generated HCl with a standardized NaOH solution using a pH indicator.

-

Chromatographic Method: At timed intervals, withdraw aliquots, quench, and analyze via reverse-phase HPLC to measure the disappearance of the starting material.

-

-

Data Analysis: Plot ln([Substrate]) versus time. The negative slope of the resulting linear fit yields the first-order rate constant, k.

-

Comparison: Calculate the relative rate (krel) by dividing the rate constant for the cyclopropyl derivative by that of tert-butyl chloride.

Anticipated Quantitative Data:

The stability of the cyclopropylcarbinyl system is well-documented to lead to dramatic rate accelerations.

| Substrate Precursor | Carbocation Intermediate | Typical Relative Solvolysis Rate (krel) |

| tert-Butyl Chloride | tert-Butyl cation | 1 |

| 1-Ethyl-1-methylcyclopropyl Chloride | 1-Ethyl-1-methylcyclopropyl cation | Expected to be significantly > 10³ |

Note: The exact value requires experimental determination, but literature on similar systems suggests a large rate enhancement due to the superior charge stabilization by the cyclopropyl group.

Computational Protocol: In Silico Thermodynamic Analysis

Computational chemistry provides a powerful, complementary method for assessing carbocation stability by calculating the energy difference between the cation and a neutral precursor. Isodesmic reactions are particularly useful as they help cancel out systematic errors in calculations.

Workflow: Computational Stability Analysis

Caption: Workflow for computational stability assessment.

Detailed Step-by-Step Methodology:

-

Structure Building: Construct the 3D structures of the 1-Ethyl-1-methylcyclopropyl cation and a reference, such as the tert-butyl cation, along with their corresponding neutral alkanes (1-Ethyl-1-methylcyclopropane and isobutane).

-

Optimization: Perform a full geometry optimization and frequency calculation using an appropriate level of theory (e.g., Density Functional Theory with the B3LYP functional and a basis set like 6-311+G(d,p)). A successful frequency calculation with no imaginary frequencies confirms the structure is a true energy minimum.

-

Isodesmic Reaction Design: Formulate a balanced theoretical reaction where the number and type of bonds are conserved on both sides. For example:

-

1-Ethyl-1-methylcyclopropyl cation + Isobutane → this compound + tert-Butyl cation

-

-

Energy Calculation: Calculate the total electronic energy for each of the four species in the isodesmic reaction. The enthalpy of the reaction (ΔH) is calculated as: ΔH = [E(AlkaneA) + E(CationB)] - [E(CationA) + E(AlkaneB)].

-

Interpretation: A negative ΔH indicates that the products are more stable than the reactants, meaning the 1-Ethyl-1-methylcyclopropyl cation (CationA) is more stable than the tert-butyl cation (CationB).

Anticipated Quantitative Data:

| Isodesmic Reaction | Calculated ΔH (kcal/mol) | Interpretation |

| (C₃H₄)(Me)(Et)C⁺ + (CH₃)₄C | Expected to be highly negative | The 1-Ethyl-1-methylcyclopropyl cation is significantly more stable than the tert-butyl cation. |

Conclusion and Implications

The 1-Ethyl-1-methylcyclopropyl cation exhibits a high degree of stability, arising from the synergistic combination of potent charge delocalization into the cyclopropane ring's Walsh orbitals and supportive hyperconjugation from the ethyl and methyl substituents. This stability is not merely a theoretical curiosity; it has profound practical implications:

-

Reaction Control: Reactions proceeding through this intermediate will be exceptionally fast and selective, allowing for the design of efficient synthetic pathways.

-

Drug Development: The cyclopropylmethyl motif is present in various bioactive molecules. Understanding the stability of related cationic intermediates can inform the design of prodrugs or help predict metabolic pathways.

-

Mechanistic Insight: The study of such systems continues to refine our fundamental understanding of chemical bonding and reactivity, pushing the boundaries of physical organic chemistry.

By employing the integrated experimental and computational workflows detailed in this guide, researchers can rigorously probe and leverage the unique stability of this and related carbocations in their scientific endeavors.

References

- Cyclopropyl group: A detailed explanation of the electronic structure of the cyclopropyl group and its ability to stabilize adjacent positive charges. Source: IUPAC Gold Book[Link]

- Hyperconjugation: A definition and explanation of hyperconjugation as a stabilizing interaction in organic molecules. Source: IUPAC Gold Book[Link]

- Walsh Orbitals: A description of the bonding model for cyclopropane, which is essential for understanding its electron-donating properties. Source: Wikipedia[Link]

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylcyclopropane

Introduction: The Significance of the Substituted Cyclopropane Motif

1-Ethyl-1-methylcyclopropane, a saturated alicyclic hydrocarbon with the molecular formula C₆H₁₂[1][2][3], represents a structurally intriguing isomer of hexane. As a member of the cyclopropane family, its chemical and physical behavior is profoundly influenced by the inherent ring strain and unique electronic characteristics of the three-membered ring. The cyclopropyl group is a prevalent motif in medicinal chemistry, often introduced to modulate a compound's metabolic stability, conformation, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile[4]. A thorough understanding of the fundamental physical properties of simple substituted cyclopropanes, such as this compound, provides a critical baseline for predicting the behavior of more complex, biologically active molecules.

This guide offers a detailed examination of two core physical properties of this compound—boiling point and density. We will explore the experimentally determined values for these properties and delve into the underlying molecular principles that govern them. Furthermore, this document outlines the rigorous experimental protocols for their determination, ensuring a self-validating system of scientific inquiry.

Core Physical Properties: A Quantitative Overview

The fundamental physical characteristics of this compound are summarized below. These values serve as essential data points for experimental design, process chemistry, and computational modeling.

| Property | Value | Unit | Source |

| Boiling Point | 57 | °C | [1] |

| Density | 0.702 | g/mL | [1] |

| Molecular Weight | 84.16 | g/mol | [1][2][3] |

| Molecular Formula | C₆H₁₂ | - | [1][2][3] |

| CAS Registry No. | 53778-43-1 | - | [1][2][5] |

Scientific Analysis: Causality Behind the Physical Properties

An expert understanding of physical properties extends beyond mere data tabulation; it requires an appreciation of the molecular structure's influence on macroscopic behavior.

Boiling Point Analysis: The Role of Molecular Shape and Intermolecular Forces

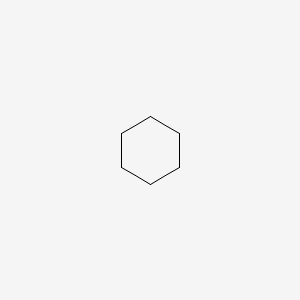

The experimentally observed boiling point of this compound is 57 °C[1]. To contextualize this value, it is instructive to compare it with its C₆H₁₂ isomers, such as cyclohexane (boiling point ~81 °C) and n-hexane (boiling point ~69 °C)[6].

The lower boiling point of this compound can be directly attributed to the nature and magnitude of its intermolecular forces. As a non-polar hydrocarbon, the predominant intermolecular interactions are London dispersion forces. The strength of these forces is contingent upon the molecule's surface area and its ability to establish close contact with neighboring molecules.

-

Reduced Surface Area: The substitution on the compact cyclopropane ring creates a more spherical or globular molecular shape compared to the linear arrangement of n-hexane or the larger ring structure of cyclohexane[7].

-

Inefficient Packing: This globular shape hinders efficient packing in the liquid state, reducing the effective surface area available for intermolecular interactions.

-

Weaker Dispersion Forces: Consequently, the cumulative London dispersion forces between molecules of this compound are weaker than those in its less branched or larger-ring isomers. Less thermal energy is therefore required to overcome these forces and transition from the liquid to the gaseous phase, resulting in a lower boiling point.

Density Analysis: A Function of Molecular Packing

The density of this compound is reported as 0.702 g/mL[1]. This value is notably lower than that of its isomer cyclohexane (0.774 g/mL at 25°C)[6][8]. Density is an intensive property defined by the ratio of mass to volume. While all C₆H₁₂ isomers share the same molecular mass, their densities differ due to variations in how effectively their molecules pack together in the liquid state.

The ethyl and methyl substituents on the small cyclopropane ring create an irregular molecular topography that prevents the close, ordered packing characteristic of a more symmetrical molecule like cyclohexane. This less efficient packing results in a larger average intermolecular distance, meaning a given number of molecules occupies a greater volume. This increased molecular volume directly translates to a lower density.

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of the cited physical data, standardized experimental methodologies are essential. The following section details the step-by-step protocols for determining the boiling point and density of a volatile liquid like this compound.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining boiling point and density.

Protocol 1: Micro-Boiling Point Determination

This method is ideal for small sample volumes and provides high accuracy.

-

Apparatus Assembly:

-

Seal one end of a standard melting point capillary tube.

-

Introduce approximately 1-2 cm of the this compound sample into a small (e.g., 75 mm) test tube or a larger capillary tube.

-

Place the sealed melting point capillary, open-end down, into the sample liquid.

-

Secure the assembly to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

-

Heating:

-

Immerse the thermometer and sample assembly in a heating bath (e.g., mineral oil), ensuring the sample is fully submerged.

-

Begin heating the bath gently while stirring continuously to ensure uniform temperature distribution.

-

-

Observation and Measurement:

-

As the temperature approaches the expected boiling point, a slow stream of bubbles will emerge from the inverted inner capillary.

-

Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the inner capillary tube. This precise moment signifies that the external atmospheric pressure equals the sample's vapor pressure.

-

Record this temperature as the boiling point.

-

Protocol 2: Density Determination Using a Pycnometer

This gravimetric method provides a highly accurate density measurement.

-

Pycnometer Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL or 10 mL).

-

Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁.

-

The precise volume of the pycnometer (V_pycnometer) should be known from manufacturer calibration or determined previously using deionized water at a known temperature.

-

-

Sample Measurement:

-

Carefully fill the pycnometer with this compound until the liquid reaches the calibration mark on the neck. Use a pipette to avoid overfilling.

-

Ensure the sample is at a known, constant temperature (e.g., 20 °C or 25 °C) by placing the filled pycnometer in a water bath.

-

Cap the pycnometer and carefully wipe any excess liquid from the exterior.

-

Weigh the filled pycnometer. Record this mass as m₂.

-

-

Calculation:

-

Calculate the mass of the sample liquid: m_sample = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_sample / V_pycnometer .

-

Report the density along with the temperature at which the measurement was taken.

-

References

- Stenutz, R. This compound.

- National Center for Biotechnology Information. Hexene. PubChem Compound Summary for CID 639661.

- National Center for Biotechnology Information. Cyclopropane, 1-ethyl-1-methyl-. PubChem Compound Summary for CID 93290.

- Cheméo. Chemical Properties of Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1).

- Ferreira, F. et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

- Lookchem. Cas 19781-68-1, CIS-1-ETHYL-2-METHYLCYCLOPROPANE.

- Properties of C6H12. Properties of C6H12.

- Tradeindia. Cyclohexane - C6H12, 84.16 g/mol Density 0.7739 g/cm³.

- National Center for Biotechnology Information. Cyclohexane. PubChem Compound Summary for CID 8078.

- Doc Brown's Chemistry. 25 constitutional isomers of molecular formula C6H12.

- Wikipedia. Alkane.

- Organic Chemistry Portal. Synthesis of cyclopropanes.

- National Center for Biotechnology Information. RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. PubMed Central.

- ResearchGate. The substituted cyclopropane motifs and representative bioactive....

- National Institute of Standards and Technology. Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook.

Sources

- 1. This compound [stenutz.eu]

- 2. Cyclopropane, 1-ethyl-1-methyl- | C6H12 | CID 93290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Cyclopropane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 6. webqc.org [webqc.org]

- 7. Alkane - Wikipedia [en.wikipedia.org]

- 8. Cyclohexane - C6H12, 84.16 g/mol Density 0.7739 g/cm³, Versatile Solvent for Coatings and Nylon Synthesis - C6h12, 84.16 G/mol Density 0.7739 G/cmâ³, Versatile Solvent For Coatings And Nylon Synthesis at Best Price in Jinan | Jinan Sjtd Chemical Co.,ltd [tradeindia.com]

Methodological & Application

Application Notes and Protocols: Furukawa Modification for the Cyclopropanation of 1-Pentene

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged structural motif in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's potency, metabolic stability, and target-binding affinity.[3] Consequently, the development of efficient and reliable methods for the stereospecific synthesis of cyclopropanes is of paramount importance to researchers in organic synthesis and drug development.[4]

The Simmons-Smith reaction, a cornerstone of cyclopropanation, offers a powerful method for the conversion of alkenes to their corresponding cyclopropanes.[5] This application note focuses on the Furukawa modification, a significant advancement that utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the reactive zinc carbenoid species.[2] This modification often provides superior reproducibility, faster reaction times, and is particularly well-suited for the cyclopropanation of unfunctionalized alkenes like 1-pentene.[5][6]

This guide provides a comprehensive overview of the Furukawa modification, detailing the underlying mechanistic principles, a step-by-step experimental protocol for the cyclopropanation of 1-pentene, and expert insights into process optimization and troubleshooting.

The Furukawa Modification: Mechanistic Rationale and Advantages

The Furukawa modification streamlines the generation of the active cyclopropanating agent, believed to be an ethylzinc carbenoid (EtZnCH₂I) or a related species.[6] This is in contrast to the classical Simmons-Smith reaction which employs a heterogeneous zinc-copper couple.[5] The reaction proceeds through a concerted "butterfly-type" transition state, where the methylene group is transferred to the same face of the alkene π-bond, thus ensuring the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

Key Advantages of the Furukawa Modification:

-

Homogeneous Reaction Conditions: The use of soluble diethylzinc leads to a homogeneous reaction mixture, often resulting in more reproducible results and easier scalability.

-

Increased Reactivity: The Furukawa reagent is generally more reactive than the traditional zinc-copper couple, allowing for the cyclopropanation of less reactive alkenes and often leading to shorter reaction times.[7]

-

Milder Conditions: The reaction typically proceeds efficiently at or below room temperature, preserving sensitive functional groups within the substrate.

Reaction Mechanism:

Figure 1: The Furukawa modification mechanism.

Experimental Protocol: Cyclopropanation of 1-Pentene

This protocol provides a detailed methodology for the Furukawa cyclopropanation of 1-pentene to yield pentylcyclopropane.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1-Pentene (C₅H₁₀) | Anhydrous, ≥99% | Sigma-Aldrich | Store under inert gas. |

| Diethylzinc (Et₂Zn) | 1.0 M solution in hexanes | Sigma-Aldrich | Pyrophoric, handle with extreme care under inert atmosphere. [8] |

| Diiodomethane (CH₂I₂) | 99%, contains copper as stabilizer | Sigma-Aldrich | Store protected from light. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Dry over molecular sieves if necessary. |

| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | |

| Anhydrous MgSO₄ | Reagent Grade | Fisher Scientific |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations.

-

Magnetic stirrer with stir bars.

-

Round-bottom flasks, septum-sealed.

-

Syringes and needles.

-

Rotary evaporator.

-

Gas chromatograph-mass spectrometer (GC-MS).

-

Nuclear magnetic resonance (NMR) spectrometer.

Experimental Workflow:

Figure 2: Workflow for the Furukawa cyclopropanation.

Step-by-Step Procedure:

-

Preparation and Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be performed under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[7]

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 1-pentene (10 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL).

-

Reagent Addition:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 20 mmol, 2.0 equiv.) dropwise via syringe over 15 minutes. CAUTION: Diethylzinc is pyrophoric and reacts violently with air and water.[8] Handle only under an inert atmosphere.

-

Following the complete addition of diethylzinc, add diiodomethane (20 mmol, 2.0 equiv.) dropwise via syringe over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 5 °C.

-

-

Reaction Progression: After the addition of diiodomethane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

-

Reaction Quench:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

CAUTION: The quenching process can be highly exothermic. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until no further gas evolution is observed. This will quench any unreacted diethylzinc.[1]

-

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, pentylcyclopropane, is a volatile liquid. For most applications, the crude product is of sufficient purity after solvent removal. If higher purity is required, fractional distillation can be performed.

Product Characterization (Pentylcyclopropane):

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [9] |

| Appearance | Colorless liquid |

| Boiling Point | ~133 °C (estimated)[10] |

| ¹H NMR (CDCl₃) | Characteristic upfield signals for cyclopropyl protons (~0.0-0.8 ppm) and signals for the pentyl chain. |

| ¹³C NMR (CDCl₃) | Upfield signals for the cyclopropyl carbons and signals corresponding to the pentyl group carbons.[9] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 112, with characteristic fragmentation patterns.[9] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive reagents (moisture contamination) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[11] |